An In-depth Technical Guide to the Chemical Properties of 6'-Hydroxymethyl Simvastatin
An In-depth Technical Guide to the Chemical Properties of 6'-Hydroxymethyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-Hydroxymethyl Simvastatin is a primary active metabolite of Simvastatin, a widely prescribed medication for the treatment of hypercholesterolemia.[1] As a semi-synthetic derivative of lovastatin, Simvastatin itself is a prodrug that is converted in vivo to its active β-hydroxy acid form, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] The metabolic conversion of Simvastatin to 6'-Hydroxymethyl Simvastatin is a crucial aspect of its pharmacological activity, and understanding the chemical properties of this metabolite is paramount for researchers in drug metabolism, pharmacokinetics, and new drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6'-Hydroxymethyl Simvastatin, offering a valuable resource for scientists in the field.
Chemical Structure and Physicochemical Properties
6'-Hydroxymethyl Simvastatin, with the chemical formula C25H38O6 and a molecular weight of approximately 434.57 g/mol , is structurally similar to Simvastatin, with the key difference being the presence of a hydroxyl group on the 6'-methyl group of the hexahydronaphthalene ring system.[4][5][6] This hydroxylation is a result of metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. The introduction of this polar hydroxyl group influences the molecule's physicochemical properties, including its solubility and chromatographic behavior.
Like its parent compound, 6'-Hydroxymethyl Simvastatin can exist in two forms: a lactone and an open-ring β-hydroxy acid. The hydroxy acid is the pharmacologically active form that inhibits HMG-CoA reductase.[7] The equilibrium between the lactone and hydroxy acid forms is pH-dependent.
A summary of the key physicochemical properties of 6'-Hydroxymethyl Simvastatin is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C25H38O6 | [4][5][6] |
| Molecular Weight | 434.57 g/mol | [4][5][6] |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [5] |
| CAS Number | 114883-29-3 | [4][5][6] |
| Melting Point | 77-80°C | [4] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. | [4] |
| Appearance | Pale Beige to Brown Solid | [6] |
Synthesis and Purification
The synthesis of 6'-Hydroxymethyl Simvastatin can be approached through both chemical and biological methods. While detailed, publicly accessible protocols for its chemical synthesis are limited, a "novel and practical synthesis" has been reported, though the specifics are not widely available.[8] A representative synthetic approach would likely involve a multi-step process starting from a precursor molecule, potentially Simvastatin itself, and introducing the hydroxyl group through a regioselective oxidation reaction.
Alternatively, bioconversion methods offer an alternative route. For instance, the sodium salt of Simvastatin can be biotransformed by certain microorganisms to yield 6'-Hydroxymethyl Simvastatin.
Representative Chemical Synthesis Workflow:
A conceptual workflow for the chemical synthesis of 6'-Hydroxymethyl Simvastatin.
Purification:
Regardless of the synthetic method, purification is a critical step to obtain 6'-Hydroxymethyl Simvastatin of high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the purification of statins and their metabolites. A typical purification protocol would involve:
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 238 nm.
-
Fraction Collection: Fractions corresponding to the 6'-Hydroxymethyl Simvastatin peak are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified compound.
Analytical Characterization
The structural elucidation and quantification of 6'-Hydroxymethyl Simvastatin rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the hexahydronaphthalene ring system, the lactone ring, the dimethylbutyrate side chain, and the newly introduced hydroxymethyl group. The protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet in the 3.5-4.0 ppm region. The presence of this signal, along with the corresponding loss of a methyl singlet from the parent Simvastatin spectrum, would be a key indicator of successful synthesis.
-
¹³C NMR: The ¹³C NMR spectrum would show a signal for the carbon of the hydroxymethyl group, typically in the range of 60-70 ppm. The other carbon signals would be similar to those of Simvastatin, with minor shifts due to the electronic effect of the new hydroxyl group.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of 6'-Hydroxymethyl Simvastatin. The expected exact mass would be 434.2668 for the molecular formula C25H38O6. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.
Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, including:
-
A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl groups.
-
A strong C=O stretching band around 1730 cm⁻¹ corresponding to the ester and lactone carbonyl groups.
-
C-H stretching bands in the 2800-3000 cm⁻¹ region.
Chromatographic Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for the quantification of 6'-Hydroxymethyl Simvastatin. A validated HPLC method is crucial for accurate analysis in research and quality control settings.
Detailed Experimental Protocol for HPLC Analysis:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.[8]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6'-Hydroxymethyl Simvastatin reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 6'-Hydroxymethyl Simvastatin in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the 6'-Hydroxymethyl Simvastatin peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of 6'-Hydroxymethyl Simvastatin in the sample using the regression equation from the calibration curve.
-
Workflow for HPLC Analysis:
A generalized workflow for the HPLC analysis of 6'-Hydroxymethyl Simvastatin.
Metabolic Fate and Pharmacological Activity
6'-Hydroxymethyl Simvastatin is a major active metabolite of Simvastatin, formed primarily in the liver by CYP3A4 and CYP3A5 enzymes.[1] This metabolic conversion is a critical step in the bioactivation of the parent drug. Both Simvastatin and its metabolites, including 6'-Hydroxymethyl Simvastatin, contribute to the overall therapeutic effect of lowering cholesterol levels.
The pharmacological activity of 6'-Hydroxymethyl Simvastatin, in its hydroxy acid form, is attributed to its ability to competitively inhibit HMG-CoA reductase. This inhibition reduces the synthesis of mevalonate, a precursor of cholesterol, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.
While the primary pharmacological action is the inhibition of HMG-CoA reductase, statins and their metabolites are also known to have pleiotropic effects, including anti-inflammatory and antioxidant properties, which may contribute to their cardiovascular benefits. The specific contribution of 6'-Hydroxymethyl Simvastatin to these pleiotropic effects is an area of ongoing research.
Conclusion
6'-Hydroxymethyl Simvastatin is a key active metabolite of Simvastatin, playing a significant role in its cholesterol-lowering efficacy. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical characterization, is essential for researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry. This technical guide provides a comprehensive overview of these aspects, offering valuable protocols and insights to support further research and development in this area.
References
-
Spectral data analysis and identification of simvastatin. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (2021). MDPI. Retrieved January 9, 2026, from [Link]
-
Synthetic Methods for Simvastatin – an Overview. (2019). Natural Sciences Publishing. Retrieved January 9, 2026, from [Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]
-
A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations. (2015). Molecules. Retrieved January 9, 2026, from [Link]
-
Validation method for measuring simvastatin in human plasma by HPLC-UV and its application in study simvastatin stability in plasma and working solution. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]
-
6'-Hydroxymethyl Simvastatin. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
New Synthesis of Simvastatin. (2008). ResearchGate. Retrieved January 9, 2026, from [Link]
-
STABILITY INDICATING UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SIMVASTATIN IN BULK AND TABLET DOSAGE FORM. (2015). Journal of Applied Pharmacy. Retrieved January 9, 2026, from [Link]
-
6'-Hydroxymethyl simvastatin. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
-
New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
6'-Hydroxymethyl Simvastatin Acid Sodium Salt. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Identification and Analysis of simvastatin. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved January 9, 2026, from [Link]
-
6-hydroxymethyl simvastatin acid. (n.d.). ClinPGx. Retrieved January 9, 2026, from [Link]
-
The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals. (2000). Nature Medicine. Retrieved January 9, 2026, from [Link]
-
Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (2021). OUCI. Retrieved January 9, 2026, from [Link]
-
The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals. (2000). PubMed. Retrieved January 9, 2026, from [Link]
-
HMG-CoA Reductase Inhibitors. (2023). StatPearls. Retrieved January 9, 2026, from [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2018). PMC. Retrieved January 9, 2026, from [Link]
-
The ¹H NMR spectra of simvastatin (A), G32B4S14gl (B), G32B2C4S12gl... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 6'-HYDROXYMETHYL SIMVASTATIN | 114883-29-3 [amp.chemicalbook.com]
- 5. 6'-Hydroxymethyl Simvastatin | C25H38O6 | CID 14373163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ClinPGx [clinpgx.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
